molecular formula C19H19N5OS B6459107 2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile CAS No. 2549028-77-3

2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B6459107
CAS No.: 2549028-77-3
M. Wt: 365.5 g/mol
InChI Key: UNVGDRGAGSCOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine-4-carbonitrile core substituted with a piperidinylmethoxy group at position 2. The piperidine ring is further modified with a 7-methylthieno[3,2-d]pyrimidin-4-yl moiety.

For instance, piperidine-4-carbonitrile derivatives are often synthesized via nucleophilic substitution or coupling reactions involving activated pyrimidine or pyridine intermediates . The thienopyrimidine moiety may be introduced through cyclization or cross-coupling strategies, as seen in related compounds .

Properties

IUPAC Name

2-[[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-13-11-26-18-17(13)22-12-23-19(18)24-6-3-14(4-7-24)10-25-16-8-15(9-20)2-5-21-16/h2,5,8,11-12,14H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVGDRGAGSCOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 286.39 g/mol
PropertyValue
Molecular FormulaC₁₄H₁₈N₄OS
Molecular Weight286.39 g/mol
SolubilitySoluble in DMSO
Purity≥95%

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. It has been shown to target the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in various cancers, including non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

A study evaluated the compound's ability to inhibit EGFR kinase activity. The results indicated that it displayed a significant inhibitory effect with an IC₅₀ value of approximately 13 nM against the EGFR L858R/T790M mutant, which is a common mutation associated with resistance to first-line EGFR inhibitors like gefitinib and erlotinib .

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using several cancer cell lines, including A549 (lung carcinoma), NCI-H1975 (lung adenocarcinoma), and NCI-H460 (large cell lung carcinoma). The compound demonstrated selective cytotoxicity:

  • A549 Cells : IC₅₀ > 50 μM
  • NCI-H1975 Cells : IC₅₀ = 0.440 ± 0.039 μM
  • NCI-H460 Cells : IC₅₀ = >50 μM

These results suggest that the compound has a preferential effect on certain cell lines, particularly those harboring specific mutations in the EGFR gene .

Structure-Activity Relationship (SAR)

The modification of the thienopyrimidine scaffold significantly impacts the biological activity of this compound. Variations in substituents on the piperidine and pyridine rings have been studied to optimize potency and selectivity.

Table 2: SAR Insights

SubstituentEffect on Activity
Methyl group on thieno ringIncreased potency against H1975
Methoxy group on pyridineEnhanced solubility and bioavailability
Carbonitrile groupCritical for kinase inhibition

Scientific Research Applications

The compound 2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on pharmacological properties, biochemical interactions, and its role in medicinal chemistry.

Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 344.44 g/mol
  • CAS Number : Not specified in the search results.

Physical Properties

The compound's physical properties, such as solubility, melting point, and stability under various conditions, are crucial for its application in research and development. However, specific data on these properties were not available in the provided search results.

Pharmacological Applications

The compound is primarily explored for its potential as a pharmacological agent . Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Studies have shown that derivatives of thieno[3,2-d]pyrimidines can effectively target cancer cells by inducing apoptosis or inhibiting tumor growth .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of significant interest. For instance, some studies have indicated that similar compounds can act as inhibitors of certain kinases involved in neurodegenerative diseases .

Biochemical Interactions

Understanding the biochemical interactions of this compound is essential for elucidating its mechanism of action.

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes critical in metabolic pathways. Research into related compounds has shown that modifications to the pyridine and thieno[3,2-d]pyrimidine rings can enhance binding affinity to target enzymes .

Receptor Modulation

Its structure suggests potential interactions with various receptors, including those involved in neurotransmission and hormone signaling. Investigations into similar compounds have revealed their ability to act as agonists or antagonists at specific receptor sites .

Medicinal Chemistry

In medicinal chemistry, the design and synthesis of novel derivatives based on this compound are ongoing areas of research.

Synthesis of Derivatives

Researchers are focused on synthesizing derivatives to enhance efficacy and reduce toxicity. By modifying functional groups on the piperidine or pyridine rings, scientists aim to improve pharmacokinetic properties such as bioavailability and metabolic stability .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations affect biological activity. This involves systematic modifications of the compound's structure to identify which changes lead to improved therapeutic effects .

Table: Summary of Relevant Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines; potential for developing new anticancer agents.
Neurological ApplicationsIdentified modulation of neurotransmitter systems; implications for treating neurodegenerative diseases.
Synthesis and SARHighlighted the importance of structural modifications for enhancing drug-like properties; ongoing synthesis of new derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Thieno[3,2-d]pyrimidine Core

The electron-deficient thieno[3,2-d]pyrimidine ring undergoes substitution reactions at position 4 (adjacent to the sulfur atom). Key findings include:

Reaction ConditionsProducts/OutcomesSelectivity NotesSources
Treatment with amines (e.g., NH₃, alkylamines)4-amino-thieno[3,2-d]pyrimidine derivativesPosition 4 favored due to electron deficiency
Reaction with alkoxides (RO⁻)4-alkoxy-thieno[3,2-d]pyrimidinesCompeting side reactions at sulfur observed

These reactions are critical for introducing functional groups that modulate biological activity in medicinal chemistry applications .

Cyclization and Ring-Opening Reactions

The pyridine-4-carbonitrile moiety participates in cyclization under acidic or basic conditions:

  • Nitrile Cyclization :
    Treatment with HCl/EtOH generates pyridine-4-carboxamide derivatives via hydrolysis, while strong bases (e.g., K₂CO₃) promote intramolecular cyclization to form fused pyrido[2,3-d]pyrimidines .

    R-CNHCl/EtOHR-CONH2(Hydrolysis)\text{R-CN} \xrightarrow{\text{HCl/EtOH}} \text{R-CONH}_2 \quad \text{(Hydrolysis)} R-CNBaseFused heterocycles(Cyclization)\text{R-CN} \xrightarrow{\text{Base}} \text{Fused heterocycles} \quad \text{(Cyclization)}
  • Piperidine Methoxy Group Reactivity :
    The methoxy linker undergoes cleavage under acidic conditions (e.g., HBr/AcOH), yielding phenolic intermediates .

Oxidation and Reduction Reactions

SiteReaction TypeProductsConditions
Piperidine ringOxidation (e.g., KMnO₄)N-Oxide derivativesAqueous acidic media
Thiophene sulfurOxidation (H₂O₂, mCPBA)Sulfoxide/sulfone derivativesPolar aprotic solvents
Nitrile groupReduction (LiAlH₄)Primary amineAnhydrous ether

Sulfur oxidation is regioselective, with sulfoxide formation predominant under mild conditions . Nitrile reduction requires careful stoichiometry to avoid over-reduction .

Cross-Coupling Reactions

The pyridine and thienopyrimidine rings participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Bromination at position 6 of the thienopyrimidine (using NBS) enables aryl boronic acid coupling, yielding biaryl derivatives .

    Thieno[3,2-d]pyrimidine-Br+Ar-B(OH)2Pd(PPh₃)₄Thieno[3,2-d]pyrimidine-Ar\text{Thieno[3,2-d]pyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Thieno[3,2-d]pyrimidine-Ar}
  • Buchwald-Hartwig Amination :
    The chloro-pyrimidine intermediate reacts with amines to form C–N bonds, enhancing solubility or targeting kinase domains .

Hydrolysis of the Nitrile Group

The carbonitrile group undergoes hydrolysis to carboxylic acid or amide under controlled conditions:

ConditionsProductYield (%)
H₂SO₄ (20%), refluxPyridine-4-carboxylic acid85–90
NaOH/H₂O₂, RTPyridine-4-carboxamide70–75

This transformation is pivotal for prodrug strategies or improving pharmacokinetic properties .

Deprotection and Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation after deprotection:

  • Boc Deprotection :
    Trifluoroacetic acid (TFA) removes Boc groups, generating a secondary amine for further functionalization .

    Boc-N(piperidine)TFANH(piperidine)\text{Boc-N(piperidine)} \xrightarrow{\text{TFA}} \text{NH(piperidine)}
  • Reductive Amination :
    Reaction with aldehydes/ketones and NaBH₃CN introduces alkyl/aryl substituents .

Photochemical and Thermal Stability

  • Thermal Degradation : Above 200°C, the thienopyrimidine ring decomposes, releasing sulfur oxides and cyanide.

  • UV-Induced Reactions : Prolonged UV exposure causes C–S bond cleavage, forming pyrimidine fragments .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Heterocyclic Modifications: The 7-methylthieno[3,2-d]pyrimidin-4-yl group distinguishes the target compound from others with pyrimidine () or thiopyrano-pyrimidine () cores.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in ) or bulky substituents (e.g., morpholinyl in ) influence solubility and target binding.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Property Target Compound (Estimated) 2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
Molecular Weight ~420–440 394.49 374.23
LogP ~3.5–4.0 Not reported Not reported
Solubility Low (hydrophobic core) Likely low Likely low

Pharmacological Comparisons

Kinase inhibition is a plausible target due to structural similarities with MAP3K12 inhibitors (e.g., pyridine-carbonitrile derivatives in ):

Compound Target Ki/IC50 (nM) Reference
2-[[6-Cyclopropyl-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile MAP3K12 Ki = 1.0
Target Compound (Predicted) Kinases (e.g., JAK2) Not tested

The thienopyrimidine moiety in the target compound may enhance selectivity for tyrosine kinases compared to pyrimidine-only analogues .

Preparation Methods

Cyclization of Methyl 3-Amino-4-methylthiophene-2-carboxylate

Methyl 3-amino-4-methylthiophene-2-carboxylate (13 ) undergoes cyclization in formamide at 150°C under nitrogen, yielding 7-methylthieno[3,2-d]pyrimidin-4(3H)-one (72% yield). The reaction is monitored by LC-MS for completion.

Chlorination with Phosphorus Oxychloride

The resulting pyrimidinone is treated with phosphorus oxychloride (POCl₃) at 100°C for 6 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified to afford 4-chloro-7-methylthieno[3,2-d]pyrimidine as a white solid (82% yield). Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 9.07 (s, 1H), 8.25 (d, J = 1.2 Hz, 1H), 2.45 (d, J = 1.2 Hz, 3H).

  • HRMS (ESI-TOF) : m/z 184.9937 [M+H]⁺.

Functionalization of Piperidine Derivatives

The piperidine scaffold is modified to introduce the methoxypyridine-4-carbonitrile moiety.

Synthesis of 4-(Hydroxymethyl)piperidine

4-Piperidinemethanol is protected as a tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate. The Boc group is subsequently removed using HCl in dioxane to yield 4-(hydroxymethyl)piperidine .

Etherification with Pyridine-4-carbonitrile

2-Fluoropyridine-4-carbonitrile is reacted with 4-(hydroxymethyl)piperidine in the presence of cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 100°C for 12 hours. This SNAr reaction affords 2-[(piperidin-4-yl)methoxy]pyridine-4-carbonitrile (66% yield).

Coupling of Thienopyrimidine and Piperidine Moieties

The final step involves nucleophilic aromatic substitution (NAS) between 4-chloro-7-methylthieno[3,2-d]pyrimidine and the piperidine intermediate.

Reaction Conditions

A mixture of 4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equiv), 2-[(piperidin-4-yl)methoxy]pyridine-4-carbonitrile (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in n-butanol is heated at 135°C for 2 hours. The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography to yield the title compound (78% yield).

Analytical Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, H-2), 8.12 (s, 1H, H-6), 7.98 (d, J = 7 Hz, 1H), 4.98 (m, 1H, OCH₂), 3.33–3.03 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).

  • LCMS (ESI+) : m/z 408.1 [M+H]⁺.

Optimization and Yield Considerations

Solvent and Base Effects

  • Solvents : n-Butanol and DMA are preferred for NAS and etherification, respectively, due to their high boiling points and compatibility with nucleophilic agents.

  • Bases : DIPEA and Cs₂CO₃ enhance reaction rates by deprotonating the piperidine nitrogen and activating the chloro-substituted thienopyrimidine.

Temperature and Time

  • NAS proceeds efficiently at 135°C within 2 hours, while etherification requires prolonged heating (12 hours) at 100°C.

Alternative Synthetic Pathways

Microwave-Assisted Coupling

A microwave-assisted reaction in N-methylpyrrolidone (NMP) at 140°C for 1 hour reduces reaction time but yields lower product (7%) due to side reactions.

Reductive Amination

An alternative route involves reductive amination of 4-chloro-7-methylthieno[3,2-d]pyrimidine with a pre-functionalized piperidine. However, this method is less efficient (<50% yield).

Challenges and Mitigation Strategies

Purification Difficulties

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates polar byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Functional Group Compatibility

The nitrile group in pyridine-4-carbonitrile is stable under NAS conditions but may hydrolyze in acidic media. Neutral pH and anhydrous conditions are maintained to prevent degradation .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
1DMF, K₂CO₃, 12h stirring43%
2NaOH, CH₂Cl₂, RT99%

Basic: How should this compound be characterized to confirm its structure?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., DMSO-d₆ solvent) to verify substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles, as demonstrated for related pyrimidine derivatives .

Q. Table 2: Key NMR Peaks (Hypothetical Data)

Protonδ (ppm)MultiplicityAssignment
CH₃ (thieno)2.53d (J=7.0 Hz)Methyl group on thienopyrimidine
Piperidine CH₂3.53t (J=6.5 Hz)Methylene adjacent to sulfur

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like piperidine alkylation .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computational and experimental data to reduce trial-and-error .
  • DOE (Design of Experiments) : Apply statistical methods (e.g., factorial design) to minimize experiments while maximizing yield and purity .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Solvent Effects : Re-measure NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess tautomerism or conformational changes .
  • Cross-Validation : Compare computational NMR predictions (e.g., using Gaussian or ADF software) with experimental data to identify outliers .
  • Crystallographic Validation : Resolve single-crystal structures to unambiguously assign challenging peaks .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 7-methyl with ethyl or halogens) and test biological activity .

In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases, given the thienopyrimidine scaffold’s prevalence in kinase inhibitors .

Pharmacophore Modeling : Identify critical functional groups (e.g., pyridine-carbonitrile, piperidine-methoxy) for target engagement .

Q. Table 3: Hypothetical SAR Data

AnalogModificationIC₅₀ (nM)
ParentNone50
A7-Ethyl120
BPiperidine → Azetidine>1000

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (refer to H313 hazard code for skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H290: may be corrosive if aerosolized) .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced: How can stability studies inform storage and handling protocols?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) to identify degradation products via HPLC-MS .
  • Kinetic Analysis : Calculate shelf-life using Arrhenius equations under accelerated conditions .
  • Cryopreservation : Test solubility in DMSO/water mixtures for long-term storage in biological assays .

Advanced: What experimental designs are suitable for scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thienopyrimidine cyclization) .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to control critical parameters like pH and temperature .
  • Green Chemistry Principles : Substitute DMF with Cyrene® or 2-MeTHF to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.